molecular formula C10H8F7NO B12086866 4-[(2,2,3,3,4,4,4-Heptafluorobutyl)amino]phenol CAS No. 1365808-45-2

4-[(2,2,3,3,4,4,4-Heptafluorobutyl)amino]phenol

Cat. No.: B12086866
CAS No.: 1365808-45-2
M. Wt: 291.16 g/mol
InChI Key: ICUGIEPKOQNINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HFBA-phenol , is a chemical compound with the following structure:

Structure: C6H4F7NO\text{Structure: } \text{C}_6\text{H}_4\text{F}_7\text{NO} Structure: C6​H4​F7​NO

It consists of a phenolic ring (phenol) substituted with a heptafluorobutyl group. The heptafluorobutyl moiety imparts unique properties to this compound, making it interesting for various applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for HFBA-phenol. One common method involves the reaction of 4-aminophenol with 2,2,3,3,4,4,4-heptafluorobutyl acrylate. The reaction proceeds via nucleophilic substitution, resulting in the desired product.

Reaction Conditions:

    Reagents: 4-aminophenol, 2,2,3,3,4,4,4-heptafluorobutyl acrylate

    Solvent: Organic solvent (e.g., dichloromethane, toluene)

    Temperature: Typically room temperature or slightly elevated

    Catalyst: None required

Industrial Production: Industrial-scale production of HFBA-phenol involves optimizing the reaction conditions for yield and purity. Manufacturers may employ continuous flow processes or batch reactions.

Chemical Reactions Analysis

Reactivity: HFBA-phenol can undergo various chemical reactions:

    Oxidation: It can be oxidized to form quinone derivatives.

    Substitution: The heptafluorobutyl group can be substituted with other functional groups.

    Reduction: Reduction of the nitro group can yield amino derivatives.

Common Reagents:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄)

    Substitution: Alkylating agents (e.g., alkyl halides)

    Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas)

Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation: Quinone derivatives
  • Substitution: Various substituted HFBA-phenol derivatives

Scientific Research Applications

HFBA-phenol finds applications in:

    Analytical Chemistry: As a derivatization reagent for gas chromatography-mass spectrometry (GC-MS)

    Materials Science: Surface modification and functionalization

    Biomedical Research: Studying protein-ligand interactions

Mechanism of Action

The exact mechanism of action for HFBA-phenol’s effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

HFBA-phenol stands out due to its heptafluorobutyl group. Similar compounds include:

Remember that HFBA-phenol’s unique properties make it valuable in diverse fields

Properties

CAS No.

1365808-45-2

Molecular Formula

C10H8F7NO

Molecular Weight

291.16 g/mol

IUPAC Name

4-(2,2,3,3,4,4,4-heptafluorobutylamino)phenol

InChI

InChI=1S/C10H8F7NO/c11-8(12,9(13,14)10(15,16)17)5-18-6-1-3-7(19)4-2-6/h1-4,18-19H,5H2

InChI Key

ICUGIEPKOQNINT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC(C(C(F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.